

In vitro and in silico studies of imidazopyridine derivatives

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Compound of Interest

Compound Name: Ethyl 3-bromoimidazo[1,2-
A]pyridine-2-carboxylate

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An Objective Comparison of Imidazopyridine Derivatives: In Vitro and In Silico Perspectives

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural similarity to purines allows them to interact with a wide range of biological targets, making them a "privileged scaffold" in drug discovery.[2][3] This guide provides a comparative overview of various imidazopyridine derivatives, summarizing their performance in recent in vitro and in silico studies. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this versatile compound class.

In Vitro Biological Activity: A Comparative Analysis

Imidazopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-tubercular effects.[2][4] The following tables summarize the quantitative results from various in vitro assays.

Table 1: Anticancer Activity of Imidazopyridine Derivatives

Compound/ Derivative	Cancer Cell Line(s)	Assay Type	Efficacy Metric (IC ₅₀ /Inhibition)	Target/Mechanism	Reference
Compound 9i	HeLa (Cervical)	Not Specified	Potent Anticancer Effect	Induces mitochondrial pathway- mediated apoptosis	[5]
Derivatives 6d, 6e, 6f	EBC-1 (Lung), AsPc- 1, Suit-2, Mia-PaCa-2 (Pancreatic)	Sulforhodami- ne B	IC ₅₀ as low as 3.0 µM	c-Met Kinase Inhibition	[6]
Compound 8	MCF-7 (Breast)	Not Specified	IC ₅₀ = 0.082 µM	Cytotoxic Activity	[7]
Compounds 4, 5	Not Specified	Not Specified	IC ₅₀ = 0.004– 0.046 µM	CDK2 and Aurora B Kinase Inhibition	[7]
Compounds 3n, 5a, 5d	MOLM-13, MV4-11 (Leukemia)	Antiproliferati- on Assay	Good Bioactivity	FLT3 Kinase Inhibition	[8]

Table 2: Antimicrobial Activity of Imidazopyridine Derivatives

Compound/ Derivative	Pathogen(s)	Assay Type	Efficacy Metric (MIC/MBC)	Target/Mec hanism	Reference
Compound 3	Staphylococcus aureus	Broth Microdilution	MIC = 0.49 μg/mL	Tyrosyl-tRNA Synthetase Inhibition	[9]
Compound 5a	MRSA, E. coli, S. typhi, K. pneumonia, P. aeruginosa	Not Specified	MBC < 2.50 μg/mL	Glucosamine- 6-Phosphate Synthase	[4]
Compound 4e	Gram- positive & Gram- negative strains	Not Specified	MIC = 0.5– 1.0 mg/mL	Antibacterial	[10]
Q203	Mycobacterium tuberculosis	Mtb Growth Inhibition	Potent Activity	Respiratory Cytochrome bc1 Complex (QcrB)	[11]
Q203	Mycobacterium smegmatis	Oxygen Consumption	IC ₅₀ = 99 ± 32 nM	CIII ₂ CIV ₂ Supercomplex Inhibition	[12]

Table 3: Antiviral Activity of Imidazopyridine Derivatives

Compound/ Derivative	Virus	Assay Type	Efficacy Metric (EC ₅₀)	Target/Mec hanism	Reference
Compound 4a	HIV-1	Cell-based Assay	82.02 µg/mL	HIV-1 Reverse Transcriptase	[13] [14]
Compound 4a	HIV-2	Cell-based Assay	47.72 µg/mL	HIV-2 Reverse Transcriptase	[13] [14]

In Silico Studies: Docking and ADMET Predictions

Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial for understanding the molecular interactions and pharmacokinetic properties of drug candidates.

Table 4: Molecular Docking Performance of Imidazopyridine Derivatives

Compound/De rivative	Protein Target	Binding Affinity (kcal/mol)	Key Interacting Residues	Reference
Compound C	Oxidoreductase	-9.207	His 222, Tyr 216, Lys 270	[15]
Compound 4b	Bacterial GyrB	-10.4	Not Specified	[10]
Compound 3	S. aureus Tyrosyl-tRNA Synthetase	-9.37	Not Specified	[9]
Designed Ligands (A1-A8)	M. tuberculosis QcrB	> -6.8	Not Specified	[11]
Compounds 5a, 5d	FLT3 Kinase	Not Specified	Strong Interaction	[8]

Table 5: Predicted ADMET Properties of Selected Derivatives

ADMET predictions help to identify compounds with favorable drug-like properties.[\[11\]](#)[\[16\]](#) Many studies report that their synthesized imidazopyridine derivatives show good pharmacokinetic profiles.[\[10\]](#)[\[11\]](#)

Parameter	General Prediction for Novel Derivatives	Significance	Reference
Lipinski's Rule of Five	Most compounds show zero violations	Predicts good oral bioavailability	[11]
Gastrointestinal (GI) Absorption	High	Indicates good absorption from the gut	[11]
Blood-Brain Barrier (BBB) Permeability	Variable	Important for CNS-targeting drugs	[10]
P-glycoprotein (P-gp) Substrate	Often predicted as non-substrates	Avoids drug efflux and resistance	[10]
Cytochrome P450 (CYP) Inhibition	Variable	Predicts potential for drug-drug interactions	[10]
Toxicity (e.g., Carcinogenicity)	Generally predicted as non-toxic	Indicates a favorable safety profile	[11]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the study of imidazopyridine derivatives.

Protocol 1: In Vitro Anticancer MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cells.

- **Cell Seeding:** Cancer cells (e.g., MCF7) are seeded in 96-well plates and incubated to allow for attachment.[\[15\]](#)
- **Compound Treatment:** Cells are treated with various concentrations of the imidazopyridine derivatives and incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Absorbance Reading:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

Protocol 2: In Vitro Antibacterial Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit visible bacterial growth.

- **Preparation:** A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.[\[9\]](#)
- **Inoculation:** Each well is inoculated with a standardized suspension of the target bacterium (e.g., *S. aureus*). Positive (no compound) and negative (no bacteria) controls are included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Analysis:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Molecular Docking Simulation

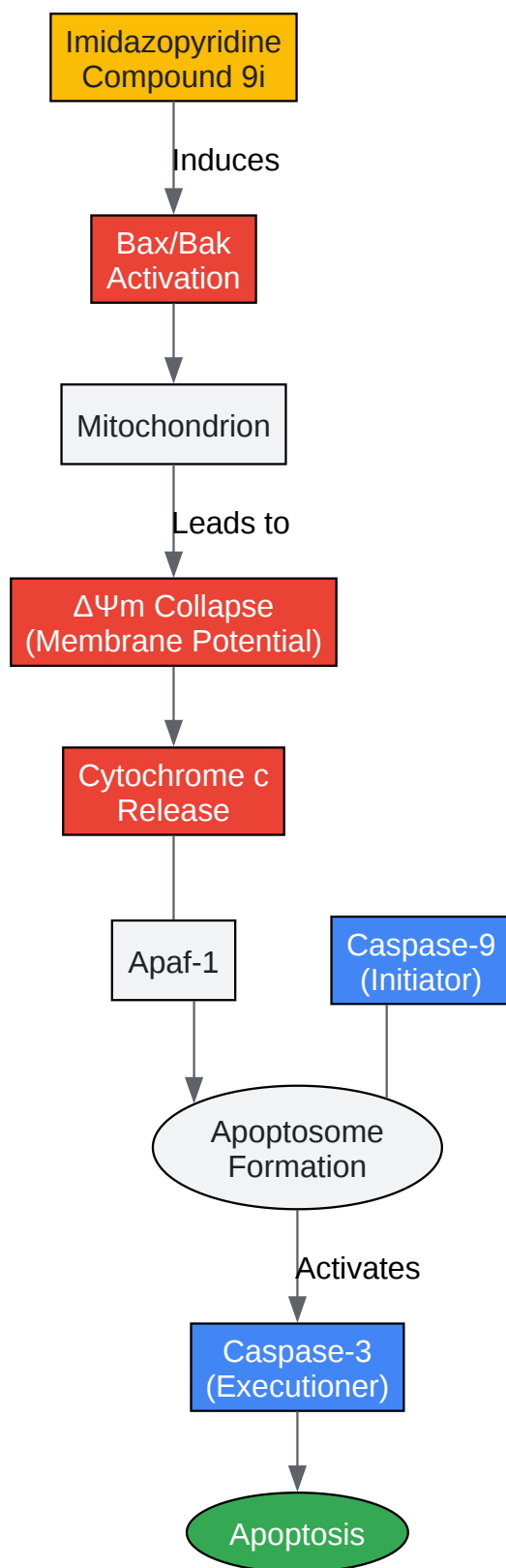
This computational technique predicts the preferred orientation of a ligand when bound to a receptor.

- **Protein and Ligand Preparation:** The 3D structure of the target protein is obtained from a database (e.g., PDB).[8] Water molecules and existing ligands are removed. The 3D structure of the imidazopyridine derivative (ligand) is generated and energy-minimized.[8]
- **Grid Generation:** A grid box is defined around the active site of the target protein.[8]
- **Docking Execution:** A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the active site, calculating the binding affinity for each pose.[8]
- **Analysis:** The resulting poses are analyzed to identify the one with the lowest binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and protein residues are examined.

Visualizing Pathways and Workflows

Mitochondrial Apoptosis Pathway

Some imidazopyridine derivatives, such as compound 9i, exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade.[5]

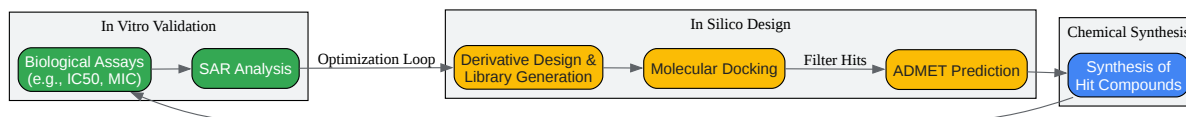


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Caption: Mitochondrial pathway of apoptosis induced by imidazopyridine.

General Drug Discovery Workflow

The development of novel imidazopyridine-based therapeutic agents typically follows a structured workflow, integrating computational design with experimental validation.



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Caption: Integrated workflow for imidazopyridine drug discovery.

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